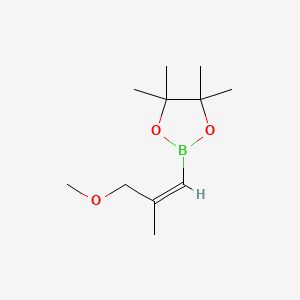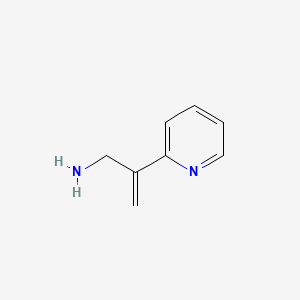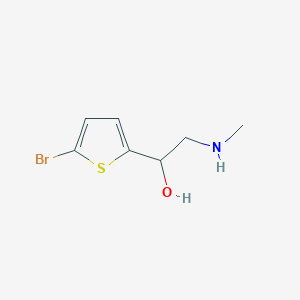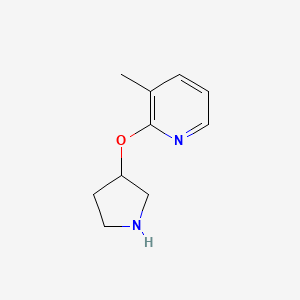
1-(Difluoromethyl)-4,4-difluorocyclohexane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-4,4-difluorocyclohexane-1-carboxylicacid is a fluorinated organic compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts distinct characteristics, making it valuable in medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-4,4-difluorocyclohexane-1-carboxylicacid typically involves the introduction of difluoromethyl groups into the cyclohexane ring. One common method is the difluoromethylation of cyclohexane derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as copper or nickel under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale difluoromethylation processes. These processes utilize reagents like chlorodifluoromethane (ClCF2H) and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient incorporation of difluoromethyl groups into the cyclohexane ring .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-4,4-difluorocyclohexane-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the difluoromethyl groups under mild conditions.
Major Products: The major products formed from these reactions include difluoromethylated ketones, alcohols, and substituted cyclohexane derivatives .
Scientific Research Applications
1-(Difluoromethyl)-4,4-difluorocyclohexane-1-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-4,4-difluorocyclohexane-1-carboxylicacid involves its interaction with specific molecular targets. The difluoromethyl groups can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the target .
Comparison with Similar Compounds
- 1-(Trifluoromethyl)-4,4-trifluorocyclohexane-1-carboxylicacid
- 1-(Difluoromethyl)-4,4-difluorocyclopentane-1-carboxylicacid
- 1-(Difluoromethyl)-4,4-difluorocycloheptane-1-carboxylicacid
Uniqueness: 1-(Difluoromethyl)-4,4-difluorocyclohexane-1-carboxylicacid is unique due to its specific ring size and the presence of multiple difluoromethyl groups.
Properties
Molecular Formula |
C8H10F4O2 |
|---|---|
Molecular Weight |
214.16 g/mol |
IUPAC Name |
1-(difluoromethyl)-4,4-difluorocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H10F4O2/c9-5(10)7(6(13)14)1-3-8(11,12)4-2-7/h5H,1-4H2,(H,13,14) |
InChI Key |
ITEUVYMEXUFZGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1(C(F)F)C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoic acid](/img/structure/B13595825.png)





